7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
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Overview
Description
7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound with the molecular formula C₇H₄N₄O₄. It is known for its unique structure, which includes a pyrido-pyrazine core substituted with a nitro group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves the cyclization of 5-nitropyridine-2,3-diamine with oxalic acid. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: 7-Amino-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as inhibitors of the KRAS protein, which is involved in cell signaling pathways related to cancer . The nitro group plays a crucial role in the compound’s reactivity and binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
- 6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
- 7-Trifluoromethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
- 7-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Uniqueness
7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is unique due to its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and studying biological mechanisms .
Properties
IUPAC Name |
7-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-6-7(13)10-5-4(9-6)1-3(2-8-5)11(14)15/h1-2H,(H,9,12)(H,8,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAAGBYLDXVMRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)C(=O)N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444718 |
Source
|
Record name | 7-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144435-09-6 |
Source
|
Record name | 7-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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